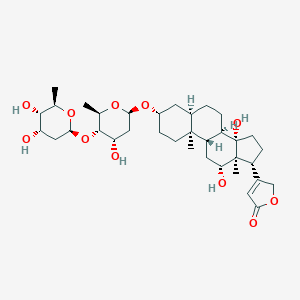

Digoxigenin bisdigitoxoside

概要

説明

Digoxigenin bisdigitoxoside is a cardiac glycoside and a metabolite of digoxin. It is known for its potent inhibitory effects on the Na+/K±ATPase enzyme, which is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This compound has significant applications in both medical and scientific research, particularly in the study of cardiac function and as a tool in molecular biology.

準備方法

合成経路と反応条件: ジゴキシゲニンビスジギトキサイドの合成には、通常、ジゴキシゲニンのグリコシル化が含まれます。一般的な方法の1つは、グリコシル化促進剤の存在下でのジギトキソースドナーの使用が含まれます。反応条件には、加水分解と酸化を防ぐために、無水溶媒と不活性雰囲気の使用が含まれることがよくあります。

工業生産方法: ジゴキシゲニンビスジギトキサイドの工業生産には、微生物培養または酵素的方法を用いた生体変換プロセスが含まれる場合があります。これらの方法は、効率性と特異性が高いため、広範な精製工程の必要性が軽減されます。

反応の種類:

酸化: ジゴキシゲニンビスジギトキサイドは、特にステロイドコアで酸化反応を受け、さまざまな酸化代謝物の形成につながる可能性があります。

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で発生し、グリコシド結合を変更する可能性があります。

置換: 置換反応はグリコシド部分を修飾することができ、化合物の生物学的活性を潜在的に変化させる可能性があります。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

グリコシル化促進剤: トリメチルシリルトリフルオロメタンスルホネート(TMSOTf)、三フッ化ホウ素エーテル錯体(BF3·OEt2)。

主な生成物: これらの反応の主な生成物には、ジゴキシゲニンビスジギトキサイドのさまざまなグリコシル化および酸化誘導体が含まれ、それぞれが異なる生物学的活性を持っています。

4. 科学研究への応用

化学: 化学では、ジゴキシゲニンビスジギトキサイドは、グリコシル化反応と複雑なグリコシドの合成を研究するためのモデル化合物として使用されます。

生物学: 生物学的研究では、Na+/K±ATPase酵素とその細胞イオン調節における役割を研究するためのプローブとして役立ちます。 これは、β-グルクロニダーゼや胆汁グリコシダーゼなどの酵素活性を検出するアッセイにも使用されます .

医学: 医学的には、ジゴキシゲニンビスジギトキサイドは、がん細胞に対する細胞毒性効果のため、潜在的な抗がん特性について調査されています . ジゴキシンのものと同様の強心効果についても研究されています .

業界: 製薬業界では、心臓薬の開発や品質管理プロセスにおける基準化合物として使用されています。

科学的研究の応用

Chemistry: In chemistry, digoxigenin bisdigitoxoside is used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.

Biology: In biological research, it serves as a probe for studying the Na+/K±ATPase enzyme and its role in cellular ion regulation. It is also used in assays to detect enzyme activity, such as β-glucuronidase and biliary glycosidases .

Medicine: Medically, this compound is investigated for its potential anticancer properties due to its cytotoxic effects on cancer cells . It is also studied for its cardiotonic effects, similar to those of digoxin .

Industry: In the pharmaceutical industry, it is used in the development of cardiac drugs and as a reference compound in quality control processes.

作用機序

ジゴキシゲニンビスジギトキサイドは、主にNa+/K±ATPase酵素を阻害することによってその効果を発揮します。この阻害は、細胞膜を横切るイオン勾配を破壊し、細胞内ナトリウムレベルの上昇につながります。その結果、これはナトリウムカルシウム交換体をトリガーして細胞内カルシウムレベルを高め、心臓収縮力を高めます。 化合物の細胞毒性効果は、イオン恒常性を乱すことによってがん細胞のアポトーシスを誘導する能力にも関連しています .

類似の化合物:

ジゴキシン: 作用機序が類似しているが、薬物動態特性が異なる、よく知られた強心配糖体。

ジギトキシン: 半減期が長く、代謝経路が異なる別の強心配糖体。

オウバイン: Na+/K±ATPaseに対する阻害効果がより強力な強心配糖体ですが、毒性のために臨床での使用は限られています。

独自性: ジゴキシゲニンビスジギトキサイドは、その特定のグリコシル化パターンが、その生物学的活性と薬物動態に影響を与えるため、ユニークです。 強心薬と潜在的な抗がん化合物の両方としてのその二重の役割は、薬理学と腫瘍学の両方で貴重な研究対象となっています .

類似化合物との比較

Digoxin: A well-known cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.

Digitoxin: Another cardiac glycoside with a longer half-life and different metabolic pathways.

Ouabain: A cardiac glycoside with a more potent inhibitory effect on Na+/K±ATPase but limited clinical use due to its toxicity.

Uniqueness: Digoxigenin bisdigitoxoside is unique due to its specific glycosylation pattern, which influences its biological activity and pharmacokinetics. Its dual role as a cardiac agent and a potential anticancer compound makes it a valuable subject of study in both pharmacology and oncology .

化学反応の分析

Hydrolysis and Metabolic Pathways

DG2 is a metabolite formed during the stepwise hydrolysis of digoxin (DG3) through enzymatic cleavage of terminal digitoxose residues. Key findings include:

In Vitro Hydrolysis

-

Formation from Digoxin : Acidic hydrolysis of digoxin under gastric conditions removes one digitoxose moiety, yielding DG2. This reaction is pH-dependent and occurs in the gastrointestinal tract .

-

Resistance to Hepatic Metabolism : Human hepatocyte studies show DG2 is not significantly metabolized by cytochrome P450 enzymes or UDP-glucuronosyltransferases (UGT), unlike its metabolites digoxigenin monodigitoxoside (DG1) and digoxigenin (DG0) .

Table 1: Metabolic Stability of DG2 in Human Liver Models

| Model | DG3 Metabolism | DG2 Metabolism | DG1 Metabolism |

|---|---|---|---|

| Hepatocytes | Negligible | Negligible | High (glucuronidation) |

| Microsomes | None | None | Variable UGT activity |

Immunological Cross-Reactivity

DG2 exhibits cross-reactivity with anti-digoxin antibodies, influenced by the choice of tracer in immunoassays :

Key Observations

-

Tracer Dependency : Cross-reactivity with digitoxin varied up to sevenfold depending on the tracer used (e.g., digoxin-BSA vs. succinyldigoxigenin-KLH conjugates) .

-

Antibody Binding : Antibodies raised against digoxin-BSA showed reduced affinity for DG2 compared to DG1 and DG0, suggesting the sugar residues partially hinder binding .

Table 2: Cross-Reactivity (%) of DG2 in Anti-Digoxin Immunoassays

| Antibody Source | Tracer Used | DG2 Cross-Reactivity | Digitoxin Cross-Reactivity |

|---|---|---|---|

| Sheep S2606 | Digoxin-BSA | 106–165% | 59–146% |

| Sheep S1819 | Succinyldigoxigenin | 131–164% | 78–115% |

Chromatographic Analysis

High-performance thin-layer chromatography (HPTLC) on C18 columns resolves DG2 from digoxin and gitoxin, with detection limits of 0.1–0.2 μg .

Biochemical Stability

-

pH Sensitivity : DG2 is stable under neutral conditions but hydrolyzes to DG1 in acidic environments (pH < 3) .

-

Thermal Stability : Decomposes above 200°C without forming toxic byproducts .

Role in Drug Monitoring

DG2 is a critical intermediate in digoxin’s pharmacokinetics:

特性

CAS番号 |

5297-05-2 |

|---|---|

分子式 |

C35H54O11 |

分子量 |

650.8 g/mol |

IUPAC名 |

3-[(3S,5R,10S,12R,13S,14S,17R)-3-[(2R,4S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H54O11/c1-17-31(40)25(36)14-30(43-17)46-32-18(2)44-29(15-26(32)37)45-21-7-9-33(3)20(12-21)5-6-23-24(33)13-27(38)34(4)22(8-10-35(23,34)41)19-11-28(39)42-16-19/h11,17-18,20-27,29-32,36-38,40-41H,5-10,12-16H2,1-4H3/t17-,18-,20-,21+,22-,23?,24?,25+,26+,27-,29+,30+,31-,32?,33+,34+,35+/m1/s1 |

InChIキー |

NTSBMKIZRSBFTA-GEGQXLFLSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O |

異性体SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@H](O[C@H](C[C@@H]2O)O[C@H]3CC[C@]4([C@@H](C3)CCC5C4C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)C)C)O)O |

正規SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CCC4(C(C3)CCC5C4CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)C)C)O)O |

外観 |

White to Off-White Solid |

melting_point |

198-208°C |

Key on ui other cas no. |

5297-05-2 |

純度 |

98% |

同義語 |

digoxigenin bisdigitoxoside digoxigenin-bis(digitoxoside) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is digoxigenin bisdigitoxoside metabolized in the body?

A1: DG2 is primarily formed in the gastrointestinal tract through the stepwise cleavage of digitoxose sugars from digoxin []. This process is influenced by the pH of the gastric environment. DG2 can be further metabolized by reduction of the unsaturated lactone ring by bacteria like Eubacterium lentum, a common member of the intestinal microflora []. This reduction is stereospecific, primarily yielding 20R-dihydrodigoxin []. Additionally, while DG2 itself is not significantly metabolized by cytochrome P450 enzymes in the liver, its further metabolites, digoxigenin monodigitoxoside (DG1) and digoxigenin (DG0), are extensively glucuronidated by UDP-glucuronyl transferase (UDPGT) [].

Q2: How does renal function impact the elimination of DG2?

A2: While digoxin exhibits a longer half-life in patients with impaired renal function, DG2 is primarily eliminated through non-renal mechanisms []. Studies in dogs have shown that the half-life of DG2 remains relatively unchanged even during chronic azotemia, indicating minimal impact of renal impairment on its elimination [].

Q3: Does age influence the metabolism of digoxin and its metabolites, including DG2?

A3: Research in sheep suggests that age doesn't significantly impact the metabolic pattern of digoxin []. Both newborn and adult sheep showed similar proportions of digoxin and its metabolites, including DG2, indicating consistent metabolic pathways across different age groups.

Q4: How does the pharmacological activity of this compound compare to digoxin?

A4: While DG2 is a metabolite of digoxin, its pharmacological activity is considerably lower. Studies in animal models have demonstrated that DG2 exhibits weaker inotropic effects compared to digoxin []. This difference in activity is likely attributed to structural variations and their influence on binding affinity to the target.

Q5: What analytical techniques are employed to measure this compound levels?

A5: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like radioimmunoassay (RIA) [, ] or enzyme immunoassay (EIA) [, ] are commonly used to quantify DG2. These methods provide the sensitivity and specificity required to differentiate DG2 from digoxin and other related compounds in biological samples.

Q6: What is the chemical structure of this compound?

A6: DG2 is a steroid glycoside. Its structure comprises the aglycone digoxigenin, with two digitoxose sugar molecules attached at the C-3 position []. The presence and position of hydroxyl groups on the steroid nucleus and the sugar moieties play a crucial role in its pharmacological activity and interactions with various biological targets.

Q7: How does the stability of digoxin in solution relate to the formation of this compound?

A7: Digoxin can undergo hydrolysis in acidic environments, leading to the formation of DG2, digoxigenin monodigitoxoside, and digoxigenin []. The rate of hydrolysis is influenced by pH, with lower pH values accelerating the degradation process. This degradation can impact the bioavailability of orally administered digoxin, as the relative amounts of digoxin and its metabolites available for absorption can vary depending on the gastric pH [].

Q8: Can the formulation of digoxin tablets impact its degradation and the formation of DG2?

A8: Yes, the formulation of digoxin tablets can influence its degradation. For instance, incorporating magnesium oxide or magnesium hydroxide-aluminum hydroxide in the tablet formulation has been shown to inhibit digoxin hydrolysis in acidic dissolution media []. This suggests that excipients can play a role in modulating the stability of digoxin and potentially minimizing the formation of degradation products like DG2.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。